2-Ethyl-1-methylhexahydropyrimidine

Description

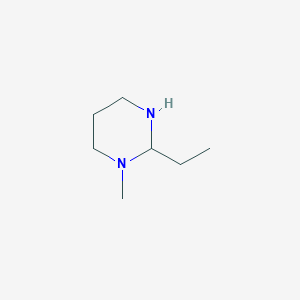

2-Ethyl-1-methylhexahydropyrimidine is a saturated six-membered heterocyclic compound containing two nitrogen atoms at the 1- and 3-positions, with ethyl and methyl substituents at the 2- and 1-positions, respectively. Its fully saturated ring structure distinguishes it from partially unsaturated analogues like dihydropyrimidinones, which possess a ketone group and conjugated double bonds. Synthesis typically involves hydrogenation of dihydropyrimidine precursors or alkylation of hexahydropyrimidine intermediates .

Properties

CAS No. |

61327-71-7 |

|---|---|

Molecular Formula |

C7H16N2 |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2-ethyl-1-methyl-1,3-diazinane |

InChI |

InChI=1S/C7H16N2/c1-3-7-8-5-4-6-9(7)2/h7-8H,3-6H2,1-2H3 |

InChI Key |

PYBMAJASZCLZRR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NCCCN1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methylhexahydropyrimidine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or p-toluenesulfonic acid .

Another method involves the Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together. This reaction also requires acidic conditions and can be catalyzed by acids like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid are often used to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methylhexahydropyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Ethyl-1-methylhexahydropyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural differences between 2-ethyl-1-methylhexahydropyrimidine and related compounds significantly influence their physicochemical properties. Key comparisons include:

| Compound Name | Structure Type | Molecular Formula | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | Saturated | C₇H₁₆N₂ | 1.8 | 12.5 | -15 (liquid) |

| Dihydropyrimidin-2(1H)-one | Partially unsaturated | C₄H₆N₂O | 0.3 | 45.2 | 220–225 |

| 1,3-Dimethylhexahydropyrimidine | Saturated | C₆H₁₄N₂ | 1.2 | 18.7 | 10–12 |

Key Observations :

- The saturated structure of this compound increases lipophilicity (logP = 1.8) compared to dihydropyrimidinones (logP = 0.3), enhancing membrane permeability but reducing aqueous solubility .

Key Findings :

- Dihydropyrimidinones exhibit superior anticancer and anti-inflammatory activity due to their planar, conjugated structures, which facilitate interactions with DNA or enzyme active sites .

- This compound shows moderate antimicrobial effects, likely due to its lipophilicity enhancing bacterial membrane disruption.

Metabolic Stability

- Saturated hexahydropyrimidines like this compound demonstrate higher metabolic stability in liver microsome assays (t₁/₂ = 120 min) compared to dihydropyrimidinones (t₁/₂ = 30 min), attributed to reduced susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.